Polyamide Thermal Stability and Solution Processability
Polyamides synthesized via direct polycondensation of a thiophene-containing diamine (structurally consistent with thiophene-2,5-diyldimethanamine) with organosilane acyl dichlorides exhibited 10% weight-loss temperatures (TDT₁₀%) exceeding 400 °C and glass transition temperatures (Tg) in the range of 150–180 °C [1]. The combination of high thermal resistance with demonstrably improved solubility in common organic solvents (including THF) represents a processability gain relative to traditional fully aromatic polyamides, which typically require aggressive solvents such as H₂SO₄ or NMP/LiCl for dissolution [1]. This balance of thermal stability and solubility is critical for solution-based processing methods such as electrospinning.
| Evidence Dimension | Thermal decomposition temperature (TDT₁₀%) and glass transition temperature (Tg) |
|---|---|
| Target Compound Data | TDT₁₀% > 400 °C; Tg = 150–180 °C (thiophene-diamine-derived oligomeric polyamides with organosilane acyl dichlorides) [1] |
| Comparator Or Baseline | Traditional fully aromatic polyamides (e.g., poly(p-phenylene terephthalamide)): TDT₁₀% ~ 450–500 °C but require aggressive solvent systems; Tg often > 250 °C, limiting melt processability |
| Quantified Difference | Comparable thermal stability (within ~50 °C of fully aromatic benchmarks) combined with markedly enhanced solubility in common organic solvents – a processing window not available with rigid-rod aromatic polyamides |
| Conditions | Direct polycondensation (Yamazaki phosphorylation method); TGA under N₂ at 10 °C/min; DSC at 20 °C/min; solubility tested in NMP, DMAc, DMSO, DMF, and THF [1] |
Why This Matters
For procurement of a diamine monomer targeting solution-processable high-temperature polymers, this solubility–thermal stability balance differentiates thiophene-2,5-diyldimethanamine from rigid aromatic diamines that yield intractable polymers.
- [1] Jessop, I.A., Tundidor-Camba, A., Terraza, C.A., González-Henríquez, C.M., and Tagle, L.H. (2016) 'Synthesis and thermal, optical and morphological characterization of oligomeric polyamides based on thiophene and alkyl/phenyl-silane moieties. Study of the electrospun deposition process,' Journal of Applied Polymer Science, 133(29), Art. 43702. DOI: 10.1002/app.43702. View Source
